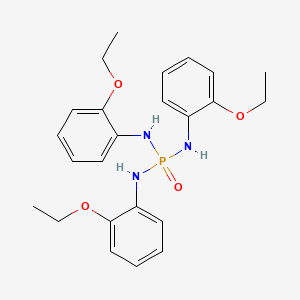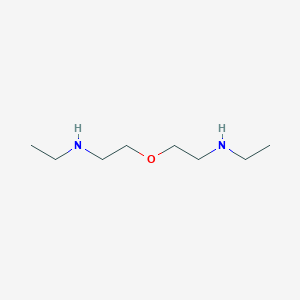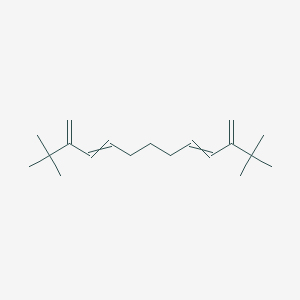
2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene is an organic compound characterized by its unique structure, which includes multiple double bonds and a high degree of methyl substitution. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene typically involves the use of specific starting materials and catalysts to achieve the desired structure. One common method involves the reaction of appropriate alkenes under controlled conditions to form the desired diene structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts such as Grubbs’ catalyst for metathesis reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, chlorine gas.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene involves its interaction with molecular targets through its double bonds and methyl groups. These interactions can lead to various chemical transformations, such as addition reactions or polymerization. The pathways involved may include radical intermediates or catalytic cycles, depending on the specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,6,6-Tetramethyl-3,5-heptanedione
- 4,9-Tridecadiene, 2,2,12,12-tetramethyl-3,11-bis(methylene)
Uniqueness
2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct reactivity and properties compared to similar compounds. Its structure allows for diverse chemical transformations and applications in various fields of research and industry .
Propriétés
Numéro CAS |
91949-32-5 |
|---|---|
Formule moléculaire |
C19H32 |
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
2,2,12,12-tetramethyl-3,11-dimethylidenetrideca-4,9-diene |
InChI |
InChI=1S/C19H32/c1-16(18(3,4)5)14-12-10-9-11-13-15-17(2)19(6,7)8/h12-15H,1-2,9-11H2,3-8H3 |
Clé InChI |
WZZAMLIXBSXBAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=C)C=CCCCC=CC(=C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B14366661.png)
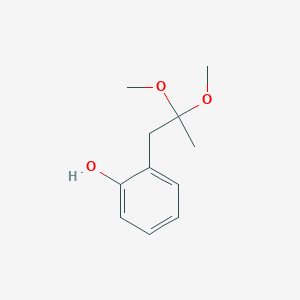

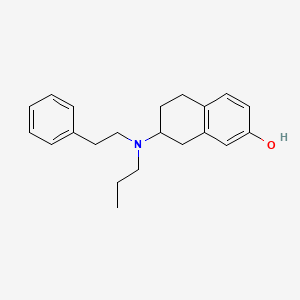
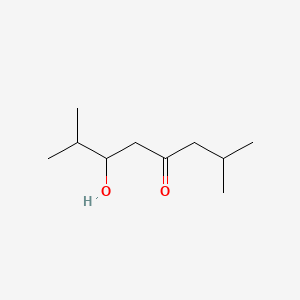
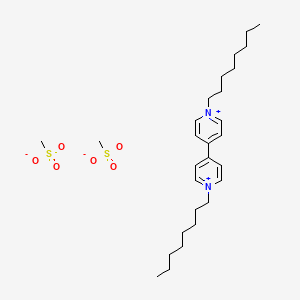
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)
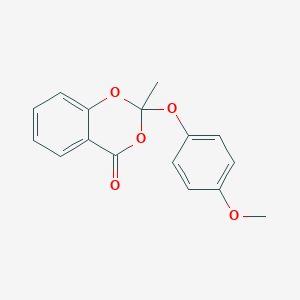
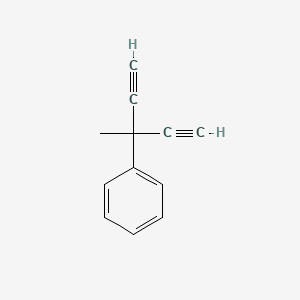
![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
